molecular formula C4H9ClN4 B1423673 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride CAS No. 1303994-03-7

2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride

Cat. No.: B1423673
CAS No.: 1303994-03-7
M. Wt: 148.59 g/mol
InChI Key: ZUXYNXMZEHYTSS-UHFFFAOYSA-N
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Description

2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride is a chemical compound with the molecular formula C4H9ClN4. It is a derivative of 1,2,3-triazole, a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride typically involves the reaction of ethyl azide with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride.

    1,2,4-Triazole: Another triazole derivative with similar properties but different nitrogen atom arrangement.

    Benzotriazole: A triazole derivative with a fused benzene ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its lipophilicity, making it more suitable for certain applications compared to other triazole derivatives .

Properties

IUPAC Name

2-ethyltriazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-2-8-6-3-4(5)7-8;/h3H,2H2,1H3,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXYNXMZEHYTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=CC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303994-03-7
Record name 2-ethyl-2H-1,2,3-triazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride
Reactant of Route 2
2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride
Reactant of Route 4
2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride
Reactant of Route 5
2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride
Reactant of Route 6
2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride

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